Nor Doxepin Hydrochloride Nor Doxepin Hydrochloride Doxepin is a tricyclic antidepressant. Desmethyldoxepin is the primary metabolite of doxepin, produced by metabolism at the liver. The metabolism of tricyclic antidepressants, including doxepin, is affected by a variety of factors, including age, genetics, and drug-drug interactions.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
A metabolite of Doxepin.
Brand Name: Vulcanchem
CAS No.: 2887-91-4
VCID: VC21335167
InChI: InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10+;
SMILES: CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl
Molecular Formula: C18H20ClNO
Molecular Weight: 301.8 g/mol

Nor Doxepin Hydrochloride

CAS No.: 2887-91-4

Cat. No.: VC21335167

Molecular Formula: C18H20ClNO

Molecular Weight: 301.8 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Nor Doxepin Hydrochloride - 2887-91-4

CAS No. 2887-91-4
Molecular Formula C18H20ClNO
Molecular Weight 301.8 g/mol
IUPAC Name (3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10+;
Standard InChI Key GNPPEZGJRSOKRE-QFHYWFJHSA-N
Isomeric SMILES CNCC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl
SMILES CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl
Canonical SMILES CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl
Appearance White to Off-White Solid
Melting Point 210-218°C

Chemical Structure and Properties

Nordoxepin, also formally known as N-desmethyldoxepin, is an organic compound that exists as a colorless solid. It is structurally similar to doxepin but differs by lacking one methyl group at the nitrogen position. This demethylation significantly alters its pharmacological profile while maintaining the core dibenzoxepin structure .

Molecular Characteristics

Nordoxepin has the molecular formula C₁₈H₁₉NO with a molar mass of 265.356 g·mol⁻¹, compared to doxepin's formula of C₁₉H₂₁NO (without the hydrochloride) . When in the hydrochloride salt form, the compound gains an HCl group, altering its solubility and stability properties for pharmaceutical applications.

Stereochemistry

An important aspect of nordoxepin's structure is its stereoisomerism. The compound exists as a mixture of (E) and (Z) stereoisomers. While pharmaceutical doxepin is typically supplied in an approximate 85:15 ratio mixture of (E)- and (Z)-stereoisomers, plasma concentrations of nordoxepin's stereoisomers approach a 1:1 ratio due to stereoselective metabolism of doxepin by cytochrome P450 enzymes .

Table 1: Chemical and Physical Properties of Nordoxepin

PropertyValue
Chemical NamesNordoxepin; N-Desmethyldoxepin; Desmethyldoxepin; Demethyldoxepin; Monodesmethyldoxepin
Molecular FormulaC₁₈H₁₉NO
Molar Mass265.356 g·mol⁻¹
Physical StateColorless solid
StereochemistryMixture of (E) and (Z) isomers (approximately 1:1 ratio in plasma)
Elimination Half-life31 hours

Pharmacology and Mechanism of Action

Nordoxepin exhibits a distinct pharmacological profile that differs significantly from its parent compound doxepin, particularly in its interaction with neurotransmitter systems.

Receptor Binding Profile

As a demethylated variant of the tertiary amine tricyclic antidepressant doxepin, nordoxepin demonstrates enhanced potency and selectivity as a norepinephrine reuptake inhibitor. Compared to doxepin, it generally shows reduced potency in serotonin reuptake inhibition and diminished antiadrenergic, antihistamine, and anticholinergic activities .

Comparative Pharmacodynamics

Table 2: Comparative Pharmacological Profile of Nordoxepin and Doxepin

Pharmacological ActivityNordoxepinDoxepin
Norepinephrine Reuptake InhibitionMore potent Less potent than nordoxepin
Serotonin Reuptake InhibitionLess potent More potent than nordoxepin
Antiadrenergic ActivityLess potent More potent than nordoxepin
Antihistamine ActivityLess potent More potent, exhibits strong H1 antagonism
Anticholinergic ActivityLess potent More potent than nordoxepin

Metabolism and Pharmacokinetics

The metabolism of doxepin to nordoxepin involves specific cytochrome P450 enzymes and represents a critical aspect of doxepin's clinical profile.

Pharmacokinetic Parameters

The elimination half-life of nordoxepin is approximately 31 hours, which is considerably longer than many other psychotropic medications . This extended half-life contributes to its sustained activity and potentially influences dosing schedules in clinical applications.

Genetic Variability in Metabolism

Total exposures to both doxepin and nordoxepin can differ dramatically—by almost 10-fold—between CYP2D6 ultra-rapid versus poor metabolizers . This genetic variability in metabolism has important implications for personalized medicine approaches to doxepin therapy, as individual patients may experience substantially different exposures to the active metabolite based on their genetic profile.

Table 3: Metabolic Pathways and Enzymatic Contributions

Metabolic ProcessEnzymes InvolvedContribution
Doxepin to NordoxepinCYP2C19>50%
Doxepin to NordoxepinCYP1A2Minor contribution
Doxepin to NordoxepinCYP2C9Minor contribution
Hydroxylation of Doxepin and NordoxepinCYP2D6Primary enzyme
Glucuronide ConjugationVarious UGT enzymesSecondary metabolic pathway

Clinical Significance

The presence and activity of nordoxepin have important implications for the therapeutic application of doxepin in various clinical contexts.

Relevance in Low-Dose Applications

With the development of lower-dose doxepin formulations for insomnia (such as Silenor®), understanding the contribution of nordoxepin becomes increasingly important. The FDA noted that the plasma AUC for nordoxepin in humans is up to 2 times that for doxepin at the 6 mg dose used for insomnia treatment . This significant metabolite exposure raises important considerations for efficacy and safety profiling.

Research Implications and Future Directions

The distinctive pharmacological profile of nordoxepin opens several avenues for further research and potential therapeutic applications.

Targeted Drug Development

Understanding nordoxepin's selective norepinephrine reuptake inhibition could inform the development of more selective antidepressant compounds with improved side effect profiles. The structure-activity relationships revealed through nordoxepin's profile may guide medicinal chemistry efforts toward novel therapeutic agents.

Pharmacogenomic Considerations

The substantial variability in nordoxepin exposure based on CYP2D6 metabolizer status highlights the importance of pharmacogenomic approaches to doxepin therapy. Future research could focus on developing dosing algorithms that account for genetic factors influencing nordoxepin formation and elimination.

Analytical Chemistry Challenges

Development of sensitive and specific analytical methods for detecting and quantifying nordoxepin in biological samples remains an important area for advancement. Such methods would facilitate therapeutic drug monitoring and pharmacokinetic studies essential for optimizing doxepin therapy.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator